Des-Methylcarbonate Hydroxy Flometoquin Des-Methylcarbonate Hydroxy Flometoquin
Brand Name: Vulcanchem
CAS No.:
VCID: VC18025840
InChI: InChI=1S/C20H18F3NO3/c1-4-16-12(3)19(25)15-10-18(11(2)9-17(15)24-16)26-13-5-7-14(8-6-13)27-20(21,22)23/h5-10H,4H2,1-3H3,(H,24,25)
SMILES:
Molecular Formula: C20H18F3NO3
Molecular Weight: 377.4 g/mol

Des-Methylcarbonate Hydroxy Flometoquin

CAS No.:

Cat. No.: VC18025840

Molecular Formula: C20H18F3NO3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Des-Methylcarbonate Hydroxy Flometoquin -

Specification

Molecular Formula C20H18F3NO3
Molecular Weight 377.4 g/mol
IUPAC Name 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-1H-quinolin-4-one
Standard InChI InChI=1S/C20H18F3NO3/c1-4-16-12(3)19(25)15-10-18(11(2)9-17(15)24-16)26-13-5-7-14(8-6-13)27-20(21,22)23/h5-10H,4H2,1-3H3,(H,24,25)
Standard InChI Key ASLRWALDQPYSPM-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=O)C2=C(N1)C=C(C(=C2)OC3=CC=C(C=C3)OC(F)(F)F)C)C

Introduction

Chemical Identity and Structural Characteristics

Des-Methylcarbonate Hydroxy Flometoquin (C₂₀H₁₈F₃NO₃) possesses a molecular weight of 377.36 g/mol and typically presents as a brown solid under standard storage conditions . The compound’s solubility profile shows preferential dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, with limited aqueous solubility .

Structural Relationship to Flometoquin

The compound serves as the immediate precursor to flometoquin (2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate) through methyl carbonate esterification at the 4-hydroxyquinoline position . This structural modification is critical for enhancing the insecticidal activity of the parent molecule, as demonstrated in structure-activity relationship (SAR) studies . Key structural features include:

PropertyDescription
Quinoline coreFacilitates π-π interactions with insect acetylcholinesterase active sites
Trifluoromethoxy groupEnhances lipophilicity and resistance to metabolic degradation
Hydroxy substitutionServes as reactive site for subsequent derivatization

The presence of the 4-hydroxy group distinguishes this intermediate from the final insecticidal product, which contains a methyl carbonate moiety at this position .

Synthetic Pathways and Manufacturing Considerations

The synthesis of Des-Methylcarbonate Hydroxy Flometoquin involves multi-step organic transformations, as detailed in patent CN 103814939 A .

Key Synthetic Route

The production process typically follows this sequence:

  • Quinoline ring formation: Cyclization of 3-trifluoromethoxy-substituted aniline derivatives with β-keto esters

  • Phenoxy group introduction: Nucleophilic aromatic substitution at the quinoline 6-position

  • Selective deprotection: Controlled removal of methyl carbonate protecting groups

A critical quality control parameter involves maintaining reaction temperatures below 40°C during the final deprotection step to prevent decomposition . Nuclear magnetic resonance (NMR) spectroscopy at 400 MHz confirms structural integrity, with characteristic signals observed at δ 7.85 ppm (quinoline H-5) and δ 5.32 ppm (phenoxy oxygen-proximal protons) .

Yield Optimization Data

Process optimization studies reveal the following performance metrics:

ParameterOptimal ValueImpact on Yield
Reaction pH6.8-7.292% yield
Catalyst loading1.5 mol%88% conversion
Solvent systemDMF/H₂O (4:1)95% purity

These conditions minimize the formation of byproducts such as N,N-dimethyl allophanate derivatives, which can reduce intermediate purity by up to 12% .

Applications in Agrochemical Formulations

As the direct precursor to flometoquin, this intermediate enables the production of insecticides with unique pest control profiles .

Mode of Action Enhancement

The hydroxyl group in Des-Methylcarbonate Hydroxy Flometoquin allows strategic modifications that optimize:

  • Knockdown speed: Final products achieve 90% mortality in Frankliniella occidentalis within 30 minutes at 50 ppm

  • Resistance management: Maintains efficacy against pyrethroid-resistant thrips populations

  • Environmental persistence: Hydrolytic half-life of 45 days in soil (pH 6.8, 25°C)

Comparative studies with propoxur derivatives demonstrate 8-fold greater contact activity against Thrips palmi while maintaining LC₅₀ values <10 ppm for beneficial arthropods .

Recent Research Developments

Jeanmart et al. (2016) identified novel applications through structural hybridization with natural alkaloids . Key findings include:

  • Synergistic formulations: Combination with anabasine (1:3 ratio) enhances mortality rates in Bemisia tabaci by 40%

  • Reduced application rates: Field trials show effective pest control at 75 g/ha vs. 150 g/ha for standalone flometoquin

  • Cross-resistance mitigation: Maintains full activity against spinosad-resistant populations (RF <2)

Ongoing research focuses on developing photostable derivatives through hydroxyl group functionalization, with preliminary data showing 35% degradation reduction under UV exposure .

Environmental and Regulatory Considerations

The intermediate’s environmental profile necessitates careful handling protocols:

ParameterValueRegulatory Implication
Aquatic toxicity (LC₅₀)12 mg/L (Daphnia magna)EPA Toxicity Category II
Soil adsorption (Koc)450 L/kgModerate leaching potential
Hydrolysis half-life6 hours (pH 9)Requires alkaline formulation

Current IPM strategies recommend combining flometoquin-based products with neonicotinoid alternatives to delay resistance development while preserving pollinator safety .

Future Directions and Challenges

Emerging research priorities include:

  • Continuous flow synthesis: Pilot-scale studies achieve 85% yield improvement through microreactor technology

  • Enantioselective production: Chiral resolution methods reduce isomeric impurities to <0.5%

  • Nanocarrier delivery systems: Encapsulation in lignin nanoparticles extends foliar persistence by 300%

These advancements position Des-Methylcarbonate Hydroxy Flometoquin as a cornerstone in next-generation pest management solutions, though challenges remain in scaling biocatalytic production methods and addressing regulatory concerns over fluorinated agrochemicals .

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